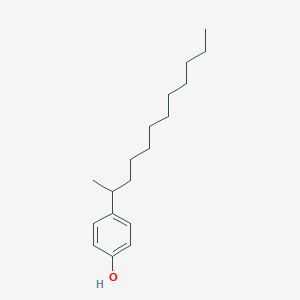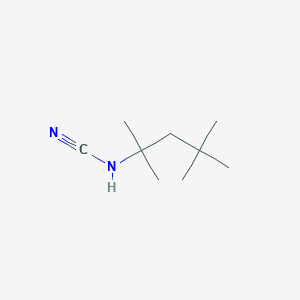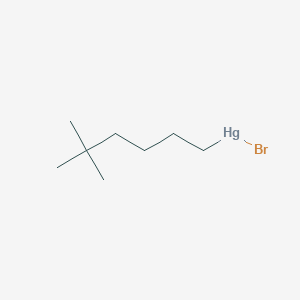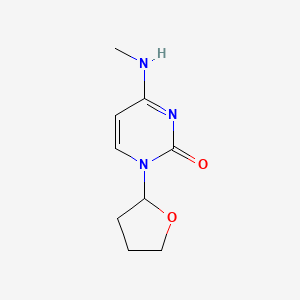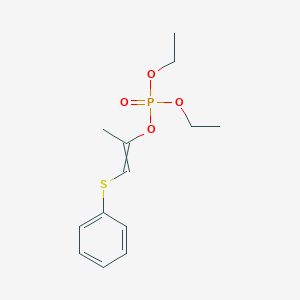
4-Benzhydryl-2,6-diphenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzhydryl-2,6-diphenylphenol is an organic compound with the molecular formula C27H22O It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with benzhydryl and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-2,6-diphenylphenol typically involves the autocondensation of cyclohexanone. The process includes the formation of tricyclic ketones, which are then subjected to further reactions to yield the desired product . The reaction is carried out in a tubular fixed bed reactor at temperatures ranging from 250-300°C, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability and efficiency of the process.
化学反应分析
Types of Reactions: 4-Benzhydryl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Benzhydryl-2,6-diphenylphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of 4-Benzhydryl-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The benzhydryl and diphenyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
相似化合物的比较
2,6-Diphenylphenol: Shares a similar phenolic structure but lacks the benzhydryl group.
Benzhydryl Compounds: Include various derivatives of diphenylmethane with different substituents.
Uniqueness: 4-Benzhydryl-2,6-diphenylphenol is unique due to the presence of both benzhydryl and diphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
13391-82-7 |
|---|---|
分子式 |
C31H24O |
分子量 |
412.5 g/mol |
IUPAC 名称 |
4-benzhydryl-2,6-diphenylphenol |
InChI |
InChI=1S/C31H24O/c32-31-28(23-13-5-1-6-14-23)21-27(22-29(31)24-15-7-2-8-16-24)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30,32H |
InChI 键 |
RENIPKIPTLBNRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




